(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(methylamino)hexanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(methylamino)hexanoic acid is a synthetic amino acid derivative featuring an Fmoc-protected α-amino group and a methylamino side chain at the sixth carbon of a hexanoic acid backbone. The stereochemistry at the second carbon is designated as S-configuration, which is critical for its interactions in biological systems . This compound is widely used in peptide synthesis, particularly in solid-phase methodologies, where the Fmoc group enables orthogonal deprotection under mild basic conditions . The methylamino group provides a reactive site for further functionalization or conjugation, making it valuable in drug development and chemical biology.
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(methylamino)hexanoic acid |
InChI |
InChI=1S/C22H26N2O4/c1-23-13-7-6-12-20(21(25)26)24-22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20,23H,6-7,12-14H2,1H3,(H,24,27)(H,25,26)/t20-/m0/s1 |
InChI Key |
KAYQSNUMTLNHAY-FQEVSTJZSA-N |
Isomeric SMILES |
CNCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CNCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(methylamino)hexanoic acid typically involves multiple steps. One common method includes the protection of the amino group using a fluorenylmethyloxycarbonyl (Fmoc) group, followed by the introduction of the methylamino group. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(methylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(methylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(methylamino)hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved often depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations in Side Chains and Protecting Groups
The target compound’s structural analogs differ primarily in side-chain modifications and protecting group strategies. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility: The target compound’s methylamino group enhances water solubility compared to tert-butyl (Fmoc-Aad(tBu)-OH) or benzyl-protected analogs . However, the dimethylamino hydrochloride derivative exhibits superior solubility in aqueous buffers .
- Stability : Azido and triazole derivatives are light-sensitive, requiring storage at -20°C , whereas phosphonates are stable under inert atmospheres .
Biological Activity
The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(methylamino)hexanoic acid, often referred to as a derivative of amino acids, exhibits significant biological activity due to its unique structural characteristics. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis for protecting amino groups during the formation of peptide bonds. The compound has the molecular formula and a molecular weight of approximately 278.31 g/mol. Its structure includes a hexanoic acid backbone, contributing to its hydrophobic properties, while the fluorenyl group provides steric bulk and potential for π-π stacking interactions in biological systems .
Antimicrobial Properties
Research indicates that derivatives of fluorenone, including those with similar structural motifs to this compound, exhibit antimicrobial activity. Studies have shown that modifications in the aryl moiety influence the spectrum and intensity of inhibitory effects against various bacterial and fungal strains . The compound's ability to inhibit growth in both planktonic and biofilm states has been demonstrated through quantitative assays.
Antitumor Activity
Fluorenone derivatives have been investigated for their antiproliferative properties. For instance, compounds derived from fluorenone have shown promising activity as type I topoisomerase inhibitors, which are crucial in cancer treatment. The introduction of linear alkyl groups into the side chains has been associated with enhanced antiproliferative effects compared to branched or bulky groups .
Neuroprotective Effects
The biological activity of amino acid derivatives often includes neuroprotective effects. Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit neuroprotective properties similar to other methylated amino acids.
Synthesis and Evaluation
The synthesis of this compound involves several steps that highlight the importance of protecting groups in organic synthesis. The multi-step process facilitates complex reaction pathways essential for developing pharmaceuticals.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Fmoc-Lysine | Fluorenylmethoxycarbonyl lysine | Antitumor activity | Commonly used in peptide synthesis |
| Fmoc-Tyrosine | Fluorenylmethoxycarbonyl tyrosine | Neuroprotective effects | Contains aromatic side chain |
| Fmoc-Glycine | Fluorenylmethoxycarbonyl glycine | Basic building block | Simplest amino acid structure |
| N-methyl-L-alanine | Methylated alanine derivative | Potential neuroprotective effects | Non-standard amino acid |
This table illustrates how structural modifications can influence the biological activity of amino acid derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
